Ethyl 3-formylpicolinate
CAS No.: 159755-62-1
Cat. No.: VC21293556
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 159755-62-1 |
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Molecular Formula | C9H9NO3 |
Molecular Weight | 179.17 g/mol |
IUPAC Name | ethyl 3-formylpyridine-2-carboxylate |
Standard InChI | InChI=1S/C9H9NO3/c1-2-13-9(12)8-7(6-11)4-3-5-10-8/h3-6H,2H2,1H3 |
Standard InChI Key | SZRBURRVCCJZEU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=CC=N1)C=O |
Canonical SMILES | CCOC(=O)C1=C(C=CC=N1)C=O |
Introduction
Chemical Structure and Identification
Ethyl 3-formylpicolinate contains a pyridine core with two key functional groups: a formyl (aldehyde) group at position 3 and an ethyl carboxylate (ester) group. This structural arrangement contributes to its unique chemical reactivity and potential applications in various synthetic pathways.
Structural Information
The compound has a molecular formula of C9H9NO3 with a systematic name of ethyl 3-formylpyridine-2-carboxylate. Its structure can be represented through various chemical notations:
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SMILES Notation: CCOC(=O)C1=C(C=CC=N1)C=O
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InChI: InChI=1S/C9H9NO3/c1-2-13-9(12)8-7(6-11)4-3-5-10-8/h3-6H,2H2,1H3
Physical Properties
While complete experimental physical property data is limited in the search results, based on its structure, Ethyl 3-formylpicolinate likely possesses the following characteristics:
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Molecular Weight: 179.17 g/mol
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Appearance: Likely a crystalline solid at room temperature
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Solubility: Likely soluble in organic solvents such as dichloromethane, ethanol, and DMSO
Spectroscopic Data
Collision Cross Section Data
The predicted collision cross section (CCS) values for Ethyl 3-formylpicolinate with various adducts are presented in Table 1. These values are important for mass spectrometry identification and analysis.
Table 1: Predicted Collision Cross Section Values for Ethyl 3-formylpicolinate
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 180.06552 | 136.5 |
[M+Na]+ | 202.04746 | 149.0 |
[M+NH4]+ | 197.09206 | 143.5 |
[M+K]+ | 218.02140 | 143.5 |
[M-H]- | 178.05096 | 136.9 |
[M+Na-2H]- | 200.03291 | 142.6 |
[M]+ | 179.05769 | 138.2 |
[M]- | 179.05879 | 138.2 |
These CCS values provide important information for analytical identification of the compound using ion mobility-mass spectrometry techniques. The different adduct forms and their corresponding CCS values allow for reliable identification of Ethyl 3-formylpicolinate in complex mixtures.
Synthesis and Preparation Methods
Based on the reactivity patterns of similar picolinate derivatives, several synthetic routes can be proposed for Ethyl 3-formylpicolinate preparation.
Reaction Considerations
The synthesis would likely require careful control of reaction conditions to achieve selectivity and prevent side reactions, particularly given the reactivity of the pyridine ring and the potential for competing reactions at different positions.
Chemical Reactivity
Reactive Centers
Ethyl 3-formylpicolinate contains multiple reactive functional groups that determine its chemical behavior:
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Aldehyde Group: The formyl group at position 3 can participate in numerous reactions typical of aldehydes, including nucleophilic addition, reduction, oxidation, and condensation reactions.
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Ester Group: The ethyl ester functionality can undergo hydrolysis, transesterification, reduction, and aminolysis reactions.
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Pyridine Ring: The nitrogen-containing heterocycle can participate in electrophilic and nucleophilic substitution reactions, as well as coordination with metal ions.
Anticipated Reactions
Based on its structure, Ethyl 3-formylpicolinate would be expected to participate in:
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Carbonyl Chemistry: Reactions such as Wittig olefination, reductive amination, and aldol condensations via the formyl group.
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Ester Transformations: Hydrolysis to the corresponding acid, reduction to alcohols, or conversion to amides.
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Metal Coordination: Formation of complexes with transition metals via coordination through the pyridine nitrogen and potentially the aldehyde oxygen.
Applications in Organic Synthesis
As a Building Block
The presence of multiple functional groups makes Ethyl 3-formylpicolinate valuable in organic synthesis:
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Heterocyclic Chemistry: Construction of complex heterocycles through reactions at the formyl or ester groups.
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Medicinal Chemistry: Serving as a scaffold for the development of biologically active compounds.
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Materials Science: Potential applications in the synthesis of materials with specific optical or electronic properties.
Pharmaceutical Intermediates
The structural features of Ethyl 3-formylpicolinate suggest its potential utility in pharmaceutical synthesis:
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Drug Development: The picolinate scaffold appears in various pharmaceutical compounds, and the formyl and ester groups provide handles for introducing diverse structural elements.
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Structure-Activity Relationship Studies: Allowing for systematic modification to optimize biological activity.
Comparative Analysis
Comparison with Related Compounds
Table 2: Comparison of Ethyl 3-formylpicolinate with Structurally Related Compounds
Compound | Key Structural Difference | Expected Effect on Reactivity |
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Ethyl 4-formylpicolinate | Formyl group at position 4 instead of 3 | Different electronic effects and steric environment around the formyl group |
Ethyl 3-((tert-butoxycarbonyl)amino)-5-formylpicolinate | Additional amino group with Boc protection and formyl at position 5 | Reduced electrophilicity of the pyridine ring; more complex reactivity pattern |
Ethyl picolinate (without formyl group) | Absence of formyl group | Fewer reactive sites; simpler reaction profile |
3-Formylpicolinic acid | Carboxylic acid instead of ethyl ester | Higher polarity; different solubility profile; potential for coordination chemistry |
This comparison highlights how small structural changes can significantly impact the compound's physical properties and chemical behavior, allowing chemists to select the most appropriate derivative for specific applications.
Structure-Property Relationships
The position of the formyl group on the pyridine ring significantly influences the electronic distribution and consequently affects:
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Reactivity: The meta-relationship between the formyl group and the ester in Ethyl 3-formylpicolinate creates a distinct electronic environment compared to the para-relationship in Ethyl 4-formylpicolinate.
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Coordination Chemistry: The arrangement of potential metal-binding sites differs between the isomers, potentially leading to different coordination geometries and binding strengths.
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